4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole

Lipophilicity Drug-likeness Partition coefficient

4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole (CAS 103483-02-9; molecular formula C₈H₁₃NS₂; MW 187.33 g/mol) is a 2-thiazoline thioether derivative bearing a prenyl (3-methyl-2-buten-1-yl) substituent on the exocyclic sulfur at the 2-position of the 4,5-dihydrothiazole ring. The compound belongs to the broader class of 2-(substituted thio)-4,5-dihydrothiazoles, which are structurally distinct from the well-characterized 2-acyl-2-thiazolines (e.g., 2-acetyl-2-thiazoline, FEMA and the parent 2-mercaptothiazoline.

Molecular Formula C8H13NS2
Molecular Weight 187.3 g/mol
CAS No. 103483-02-9
Cat. No. B175339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole
CAS103483-02-9
Molecular FormulaC8H13NS2
Molecular Weight187.3 g/mol
Structural Identifiers
SMILESCC(=CCSC1=NCCS1)C
InChIInChI=1S/C8H13NS2/c1-7(2)3-5-10-8-9-4-6-11-8/h3H,4-6H2,1-2H3
InChIKeyDBYNXQYRYJJCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole (CAS 103483-02-9): Compound Identity and Procurement Baseline


4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole (CAS 103483-02-9; molecular formula C₈H₁₃NS₂; MW 187.33 g/mol) is a 2-thiazoline thioether derivative bearing a prenyl (3-methyl-2-buten-1-yl) substituent on the exocyclic sulfur at the 2-position of the 4,5-dihydrothiazole ring [1]. The compound belongs to the broader class of 2-(substituted thio)-4,5-dihydrothiazoles, which are structurally distinct from the well-characterized 2-acyl-2-thiazolines (e.g., 2-acetyl-2-thiazoline, FEMA 3817) and the parent 2-mercaptothiazoline [2]. Its computed physicochemical profile—XLogP3-AA of 2.8, boiling point of approximately 272 °C, density of 1.13 g/cm³, and flash point of 118 °C—positions it as a relatively lipophilic, higher-boiling member of this heterocyclic series [1]. The compound is commercially supplied primarily as a pharmaceutical intermediate and research building block, with typical catalog purity specifications of ≥95% .

Why 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole Cannot Be Interchanged with Structurally Similar 2-Thiazoline Analogs


Within the 2-(substituted thio)-4,5-dihydrothiazole series, even modest variations in the S-substituent produce large shifts in lipophilicity (ΔXLogP > 3 units across the congeneric series), boiling point (range exceeding 80 °C), and steric profile at the reactive thioether site—each of which directly impacts suitability for a given synthetic route, purification protocol, formulation matrix, or biological target engagement [1]. The prenyl group in 4,5-dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole is both branched and unsaturated, which distinguishes this compound from its linear allyl analog (CAS 3571-74-2, formerly used as a nematicide under code EN 28,450) and from the saturated ethyl analog (CAS 23994-89-0), as well as from the 2-acyl-2-thiazolines (e.g., 2-acetyl-2-thiazoline, FEMA 3817, a potent roast-flavor compound with an odor threshold of 0.016–0.022 ng/L in air) that dominate the flavor and fragrance procurement landscape [1][2]. The evidence compiled in Section 3 demonstrates that generic substitution without confirming the specific S-substituent-dependent properties would introduce unquantified risk in any application where lipophilicity, boiling point, or thioether reactivity is a critical process parameter.

Quantitative Differentiation Evidence for 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole vs. Closest Analogs


Lipophilicity (XLogP) Comparison: Prenyl-Thioether vs. 2-Acetyl and 2-Mercapto Analogs

The target compound exhibits a computed XLogP3-AA value of 2.8, which is substantially higher than that of 2-acetyl-2-thiazoline (LogP = -0.89 or estimated Kow ~1.07) and 2-mercaptothiazoline (LogP = 0.40–0.94) [1]. This ~3–4 log-unit increase is driven almost entirely by the prenyl thioether side chain, which replaces the polar acyl or thiol functionality on the 2-position. The difference means that the prenyl compound will partition approximately 100- to 10,000-fold more favorably into organic phases or lipid membranes compared to its more polar analogs.

Lipophilicity Drug-likeness Partition coefficient ADME prediction

Boiling Point Differentiation: Prenyl vs. Allyl, Ethyl, and Acyl 2-Thiazoline Analogs

The target compound has a reported boiling point of approximately 272 °C at 760 mmHg, compared with 2-(allylthio)-2-thiazoline (CAS 3571-74-2) at ~235 °C, 2-(ethylthio)-4,5-dihydrothiazole (CAS 23994-89-0) at ~233 °C, 2-acetyl-2-thiazoline at ~223.8 °C, and 2-propionyl-2-thiazoline at ~239 °C . The prenyl compound boils ~33–49 °C higher than these structurally related analogs, reflecting the increased molecular weight and greater van der Waals surface area contributed by the branched C₅ prenyl chain.

Volatility Distillation Purification Thermal stability

Density and Physical-Form Differentiation Across the 2-Thio-Thiazoline Series

The target compound density is reported as 1.13 g/cm³, which is lower than that of 2-(ethylthio)-4,5-dihydrothiazole (1.25 g/cm³) and 2-propionyl-2-thiazoline (1.23 g/cm³), and comparable to 2-(allylthio)-2-thiazoline (1.16–1.19 g/cm³) and 2-acetyl-2-thiazoline (1.17 g/mL) [1]. The lower density of the prenyl compound relative to its saturated ethyl analog is attributable to the larger hydrocarbon volume of the branched C₅ prenyl chain, which partially offsets the density contribution of the heterocyclic core.

Density Formulation Liquid handling Dosing accuracy

Side-Chain Structural Differentiation: Branched Prenyl vs. Linear Allyl and Saturated Ethyl Substituents

The prenyl substituent (3-methyl-2-buten-1-yl) of the target compound is an isoprene-derived C₅ unit featuring both a branched methyl group at C-3 and an internal olefin. In contrast, 2-(allylthio)-2-thiazoline bears a linear, unbranched C₃ allyl chain, while 2-(ethylthio)-4,5-dihydrothiazole bears a short, fully saturated C₂ ethyl group [1][2]. The prenyl group introduces greater steric hindrance around the thioether sulfur atom and provides a trisubstituted alkene that can participate in distinct chemical transformations (e.g., electrophilic cyclization or epoxidation) not accessible to the allyl or ethyl analogs [3].

Steric effects Thioether reactivity Structure-activity relationship Molecular recognition

Application Domain Differentiation: Pharmaceutical Intermediate vs. Flavor/Fragrance and Agrochemical Analogs

The target compound is commercially classified as a pharmaceutical intermediate ('医药中间体') by its suppliers, whereas several of its closest structural analogs occupy entirely different regulatory and application spaces: 2-acetyl-2-thiazoline (FEMA 3817, JECFA 1759) and 2-propionyl-2-thiazoline (FEMA 4064, JECFA 1760) are FEMA GRAS-designated flavor ingredients with established food-use safety assessments, and 2-(allylthio)-2-thiazoline (EN 28,450) has documented use as a nematicidal agent against Meloidogyne spp. in agricultural applications [1][2][3][4].

Application domain Regulatory status Procurement use-case Pharmaceutical intermediate

Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA) Comparison

The target compound has zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and a topological polar surface area (TPSA) of 63 Ų, versus 2-acetyl-2-thiazoline (HBD = 0, HBA = 2, TPSA ≈ 54.7 Ų) and 2-mercaptothiazoline (HBD = 1 from thiol tautomer, HBA = 2, TPSA ≈ 69.4 Ų) [1]. The elimination of the thiol HBD present in 2-mercaptothiazoline via S-prenylation converts the compound into a purely acceptor-type hydrogen-bonding profile, which is significant for crystal engineering, receptor binding, and chromatographic retention on HILIC or normal-phase stationary phases.

Hydrogen bonding TPSA Permeability Drug design

Procurement-Anchored Application Scenarios for 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole Based on Verifiable Differentiation Evidence


Pharmaceutical Intermediate for Lipophilic Drug Candidate Synthesis

The compound's elevated XLogP of 2.8, zero H-bond donor count, and moderate TPSA of 63 Ų align with the physicochemical profile of membrane-permeable drug-like molecules [1]. Medicinal chemistry groups procuring building blocks for lead optimization programs targeting intracellular or CNS-penetrant candidates should preferentially select this compound over 2-acetyl-2-thiazoline (LogP = -0.89) or 2-mercaptothiazoline (LogP ~0.4–0.9), as the prenyl thioether group contributes directly to lipophilicity-driven permeability without introducing metabolically labile ester or amide linkages [2][3]. Suppliers classify this compound explicitly as a pharmaceutical intermediate, confirming its supply chain orientation toward drug discovery and development workflows [4].

Synthetic Building Block Requiring Sterically Demanding Thioether for Regioselective Cyclization

The branched prenyl side chain provides steric bulk at the thioether sulfur that is absent in the linear allyl analog (CAS 3571-74-2) and the short ethyl analog (CAS 23994-89-0) [1]. This steric profile can direct regioselectivity in electrophilic cyclization reactions—a class-level precedent established by halo-heterocyclization of prenyl thioethers of triazole-thioles into thiazinium systems [2]. Synthetic chemistry groups designing routes that exploit steric control at the thioether position should procure this compound rather than the allyl or ethyl analogs, as the dimethyl-substituted alkene geometry is structurally non-replicable with smaller substituents [3].

Distillation-Intensive Purification Workflows Requiring High-Boiling Intermediates

With a boiling point of approximately 272 °C at atmospheric pressure—37–49 °C higher than its closest 2-thio-thiazoline analogs—this compound demands and enables distinct thermal separation protocols [1]. Pilot-plant and kilo-lab operations that utilize fractional distillation for intermediate purification can exploit this boiling point differential to achieve cleaner separation from lower-boiling reaction byproducts (e.g., residual allyl or ethyl thioether starting materials boiling at 233–235 °C) [2][3]. Procurement specifications should confirm boiling point and thermal stability data from the supplier to validate suitability for the intended distillation regime.

Non-Flavor, Non-Agrochemical Research Use Where Regulatory Exclusivity Is Required

Unlike its closest structural analogs—2-acetyl-2-thiazoline (FEMA 3817), 2-propionyl-2-thiazoline (FEMA 4064), and 2-(allylthio)-2-thiazoline (nematicide EN 28,450)—this compound has no publicly listed FEMA, JECFA, or pesticide registration [1][2][3]. For discovery-stage pharmaceutical or materials science programs that require compounds free from competing intellectual property or regulatory encumbrances in the food/flavor or agrochemical sectors, this compound offers a structurally related but application-domain-distinct alternative whose supply chain is aligned with pharmaceutical intermediate quality standards rather than food-grade or field-use specifications [4].

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